molecular formula C18H21FO B14377259 3-Fluoro-4-methoxy-4'-pentyl-1,1'-biphenyl CAS No. 88607-11-8

3-Fluoro-4-methoxy-4'-pentyl-1,1'-biphenyl

Cat. No.: B14377259
CAS No.: 88607-11-8
M. Wt: 272.4 g/mol
InChI Key: HFJDZNIMBVCBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl is an organic compound with the molecular formula C18H21FO It is a derivative of biphenyl, where the biphenyl core is substituted with a fluoro group at the 3-position, a methoxy group at the 4-position, and a pentyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Fluorination: Introduction of the fluoro group at the 3-position can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Methoxylation: The methoxy group at the 4-position can be introduced via nucleophilic substitution reactions using methoxide ions.

    Pentylation: The pentyl group at the 4’-position can be introduced through Friedel-Crafts alkylation using pentyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or aromatic rings.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced aromatic rings, alkanes.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. The pentyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxy-1,1’-biphenyl: Lacks the pentyl group, resulting in different physical and chemical properties.

    4-Methoxy-4’-pentyl-1,1’-biphenyl:

    3-Fluoro-4’-pentyl-1,1’-biphenyl: Lacks the methoxy group, altering its electronic properties and interactions.

Uniqueness

3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl is unique due to the combination of fluoro, methoxy, and pentyl substituents on the biphenyl core. This unique substitution pattern imparts distinct electronic, steric, and lipophilic properties, making it valuable for various applications in research and industry.

Properties

CAS No.

88607-11-8

Molecular Formula

C18H21FO

Molecular Weight

272.4 g/mol

IUPAC Name

2-fluoro-1-methoxy-4-(4-pentylphenyl)benzene

InChI

InChI=1S/C18H21FO/c1-3-4-5-6-14-7-9-15(10-8-14)16-11-12-18(20-2)17(19)13-16/h7-13H,3-6H2,1-2H3

InChI Key

HFJDZNIMBVCBLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.